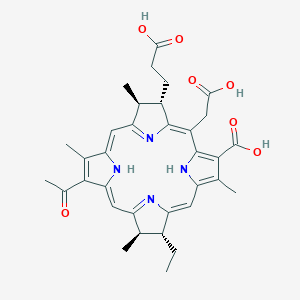
Bacteriochlorin a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacteriochlorin a is a photosynthetic pigment that is found in photosynthetic bacteria. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Bacteriochlorin a absorbs light energy and transfers it to other molecules, which then undergo chemical reactions. In photodynamic therapy, bacteriochlorin a absorbs light energy and produces reactive oxygen species that can destroy cancer cells. In imaging, bacteriochlorin a absorbs light energy and emits fluorescence that can be detected by imaging techniques. In energy conversion, bacteriochlorin a absorbs light energy and generates an electric current.
Efectos Bioquímicos Y Fisiológicos
Bacteriochlorin a has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to regulate gene expression and modulate immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bacteriochlorin a has several advantages for lab experiments such as its stability, solubility, and ability to absorb light in the near-infrared region. However, its high cost and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for research on bacteriochlorin a such as the development of more efficient synthesis methods, the exploration of its potential in energy conversion, and the investigation of its role in regulating gene expression and immune response. Additionally, the development of new applications for bacteriochlorin a in fields such as drug delivery and biosensors is an area of interest.
Conclusion:
In conclusion, bacteriochlorin a is a photosynthetic pigment that has potential applications in various fields. Its unique properties and potential for use in photodynamic therapy, imaging, and energy conversion make it an area of interest for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential in new applications.
Métodos De Síntesis
Bacteriochlorin a can be synthesized using various methods such as chemical synthesis, biosynthesis, and extraction from photosynthetic bacteria. Chemical synthesis involves the use of chemical reactions to produce bacteriochlorin a. Biosynthesis involves the use of genetically engineered bacteria to produce bacteriochlorin a. Extraction involves the isolation of bacteriochlorin a from photosynthetic bacteria.
Aplicaciones Científicas De Investigación
Bacteriochlorin a has potential applications in various fields such as photodynamic therapy, imaging, and energy conversion. In photodynamic therapy, bacteriochlorin a can be used as a photosensitizer to target and destroy cancer cells. In imaging, bacteriochlorin a can be used as a contrast agent for imaging techniques such as MRI and CT scans. In energy conversion, bacteriochlorin a can be used in the development of solar cells.
Propiedades
Número CAS |
103428-20-2 |
|---|---|
Nombre del producto |
Bacteriochlorin a |
Fórmula molecular |
C34H38N4O7 |
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
(7R,8R,17S,18S)-12-acetyl-18-(2-carboxyethyl)-20-(carboxymethyl)-7-ethyl-3,8,13,17-tetramethyl-7,8,17,18,21,23-hexahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H38N4O7/c1-7-19-14(2)22-13-27-30(18(6)39)16(4)24(36-27)11-23-15(3)20(8-9-28(40)41)32(37-23)21(10-29(42)43)33-31(34(44)45)17(5)25(38-33)12-26(19)35-22/h11-15,19-20,36,38H,7-10H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)/t14-,15+,19-,20+/m1/s1 |
Clave InChI |
MILOJLOJFSWAGE-ITKAJJHTSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
SMILES |
CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
SMILES canónico |
CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
Sinónimos |
bacteriochlorin a |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
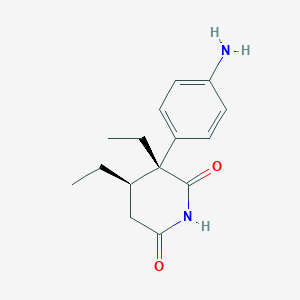
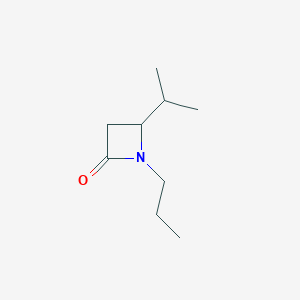
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
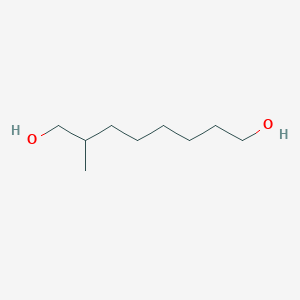
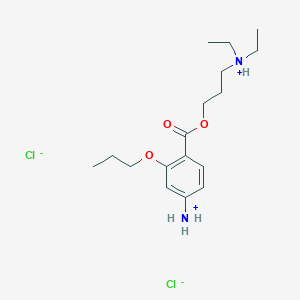
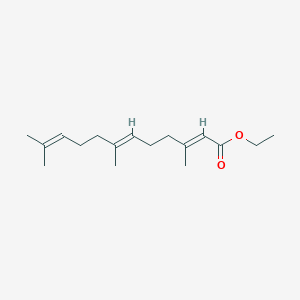
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
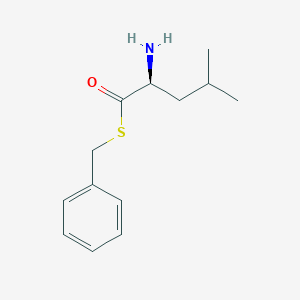
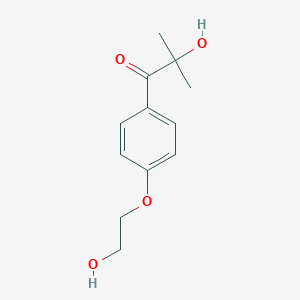
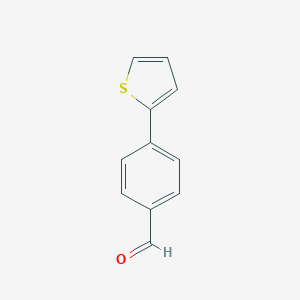
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
